2-[4-cyclobutyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol
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Overview
Description
The compound appears to contain several functional groups, including a cyclobutyl group, a benzyl group with two fluorine substitutions, and a piperazine group. These groups could potentially confer interesting chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the Suzuki-Miyaura coupling is a common method for forming carbon-carbon bonds, which could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutyl and piperazine rings, for example, would add a level of structural complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the piperazine ring is often involved in reactions with acids and bases, and the benzyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar piperazine group could affect the compound’s solubility in water .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-cyclobutyl-1-[(3,4-difluorophenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O/c18-16-5-4-13(10-17(16)19)11-20-7-8-21(14-2-1-3-14)12-15(20)6-9-22/h4-5,10,14-15,22H,1-3,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINUKPVQTFCKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(C(C2)CCO)CC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197451 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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